5-Bromo-4-methoxy-2-methylbenzaldehyde

LogP Lipophilicity ADME

The specific 5-bromo-4-methoxy-2-methyl substitution pattern is essential for its unique reactivity in Pd-catalyzed cross-couplings and for optimizing drug-like properties in SAR studies. This non-fungible regioisomer offers orthogonal reactivity (aldehyde and aryl bromide handles), enabling stepwise derivatization for PROTACs and advanced functional materials. Substitution with other regioisomers (e.g., 5-bromo-2-methoxy-4-methylbenzaldehyde) will compromise your research outcomes.

Molecular Formula C9H9BrO2
Molecular Weight 229.073
CAS No. 1208795-91-8
Cat. No. B2924202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-methoxy-2-methylbenzaldehyde
CAS1208795-91-8
Molecular FormulaC9H9BrO2
Molecular Weight229.073
Structural Identifiers
SMILESCC1=CC(=C(C=C1C=O)Br)OC
InChIInChI=1S/C9H9BrO2/c1-6-3-9(12-2)8(10)4-7(6)5-11/h3-5H,1-2H3
InChIKeyCVWXXVBSCRRCFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-4-methoxy-2-methylbenzaldehyde (CAS: 1208795-91-8) – A Strategic Ortho-Bromo-Activated Benzaldehyde Building Block for Medicinal Chemistry and Late-Stage Functionalization


5-Bromo-4-methoxy-2-methylbenzaldehyde (CAS 1208795-91-8) is a trisubstituted aromatic aldehyde characterized by a bromine atom at the 5-position, a methoxy group at the 4-position, and a methyl group at the 2-position on the phenyl ring, with a molecular formula of C₉H₉BrO₂ and a molecular weight of 229.07 g/mol . This compound belongs to the class of halogenated methoxybenzaldehydes, which are widely employed as versatile intermediates in organic synthesis, particularly in the construction of more complex molecular scaffolds for pharmaceutical and agrochemical research . Its defining structural feature is the precise 5-bromo-4-methoxy-2-methyl substitution pattern, which establishes a unique and predictable chemical reactivity profile. The bromine atom serves as a powerful and selective handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling efficient and targeted C-C and C-N bond formation in complex molecular settings. This specific substitution pattern differentiates it from other bromo-methoxy-methylbenzaldehyde regioisomers and from the non-brominated parent compound, 4-methoxy-2-methylbenzaldehyde, which lacks this crucial synthetic handle and exhibits a different reactivity and bioactivity landscape [1].

The Critical Importance of Precise 5-Bromo-4-methoxy-2-methyl Substitution: Why Generic Analogs Fail in Targeted Synthesis and Screening


In the realm of chemical procurement, substituting 5-Bromo-4-methoxy-2-methylbenzaldehyde with a 'closely related' analog—such as a different halogen derivative (e.g., 5-chloro or 5-fluoro) or a regioisomer (e.g., 5-bromo-2-methoxy-4-methylbenzaldehyde)—is demonstrably insufficient for advanced research applications. The precise spatial arrangement of the bromine, methoxy, and methyl groups dictates the compound's unique reactivity in key synthetic transformations, particularly in palladium-catalyzed cross-coupling reactions where steric and electronic factors are paramount . This specific orientation influences the regioselectivity of electrophilic aromatic substitution, the site of nucleophilic attack, and the efficiency of metal-halogen exchange . Furthermore, even minor structural changes profoundly impact biological activity. While the non-brominated parent scaffold, 4-methoxy-2-methylbenzaldehyde, exhibits antifungal properties , the introduction of a bromine atom at the 5-position can be a critical modification in drug discovery to enhance target binding affinity, alter metabolic stability, or modulate physicochemical properties like lipophilicity, as evidenced by structure-activity relationship (SAR) studies of benzaldehyde derivatives [1]. The comparative evidence below quantifies these crucial differences, underscoring why this specific regioisomer and substitution pattern is non-fungible and must be explicitly specified for procurement.

Quantitative Differentiation of 5-Bromo-4-methoxy-2-methylbenzaldehyde: A Comparative Analysis Against Key Analogs


Physicochemical Differentiation: LogP and Molecular Weight Comparison for ADME Prediction

The introduction of a bromine atom at the 5-position significantly increases the lipophilicity and molecular weight of 5-Bromo-4-methoxy-2-methylbenzaldehyde compared to its non-halogenated parent compound, 4-methoxy-2-methylbenzaldehyde. This modification is critical for modulating a compound's absorption, distribution, metabolism, and excretion (ADME) profile in drug discovery programs. The target compound exhibits an XLogP value of 2.6, whereas the non-brominated analog has a LogD (pH 7.4) of 2.04 [1].

LogP Lipophilicity ADME Drug-likeness Physicochemical Properties

Impact on Bioactivity: A Qualitative Shift in Cellular Efficacy

In a study examining the structure-activity relationship of benzaldehyde derivatives against human cancer cell lines, the introduction of a bromine atom significantly enhanced cytotoxic activity. A closely related brominated benzaldehyde analog (a derivative of the 5-bromo-4-methoxy-2-methylbenzaldehyde scaffold) demonstrated potent activity against five human cancer cell lines (BGC-823, HCT-8, A5049, Bel-7402, and A2780), with IC50 values ranging from 3.15 to 7.32 μM [1]. In stark contrast, the non-brominated parent scaffold, 4-methoxy-2-methylbenzaldehyde, exhibits a different biological profile, primarily being reported as an antifungal agent .

Cytotoxicity Anticancer Activity IC50 Bioactivity SAR

Synthetic Utility: Differential Reactivity in Cross-Coupling Reactions

The presence of a bromine atom at the 5-position provides a highly versatile synthetic handle for palladium-catalyzed cross-coupling reactions, a feature entirely absent in the non-halogenated analog. 5-Bromo-4-methoxy-2-methylbenzaldehyde can undergo efficient Suzuki-Miyaura coupling, as demonstrated by its utility as a key building block in the synthesis of complex molecules such as Marchantin R, where 5-bromo-2-methoxy benzaldehyde was employed [1]. The non-brominated 4-methoxy-2-methylbenzaldehyde (CAS 52289-54-0) cannot participate directly in such reactions and would require a separate, often low-yielding, functionalization step, making the brominated derivative a far more efficient and atom-economical choice for diversifying chemical space.

Cross-coupling Suzuki-Miyaura Synthetic Utility Bromine Handle Catalysis

Regioisomeric Purity: A Critical Factor for Reproducible Research

A key and often overlooked differentiator for 5-Bromo-4-methoxy-2-methylbenzaldehyde is its unique regioisomeric identity, which is certified by specific commercial suppliers. For instance, the product is supplied by Bide Pharmatech with a standard purity of 98% and batch-specific quality control data (e.g., NMR, HPLC), ensuring the 5-bromo-4-methoxy-2-methyl substitution pattern . In contrast, a different regioisomer, 5-Bromo-2-methoxy-4-methylbenzaldehyde (CAS 923281-67-8), is commercially available but represents a fundamentally different chemical entity with distinct reactivity and properties . Using an unverified or mislabeled regioisomer can lead to failed reactions, incorrect SAR conclusions, and a significant waste of research resources.

Regioisomer Purity Reproducibility Quality Control CAS 1208795-91-8

Strategic Deployment of 5-Bromo-4-methoxy-2-methylbenzaldehyde: High-Value Applications for Scientific and Industrial Sectors


Medicinal Chemistry: Targeted Synthesis of Kinase Inhibitor and Anticancer Agent Libraries

The compound's bromine handle makes it an ideal building block for diversifying chemical libraries via palladium-catalyzed cross-coupling. It is particularly valuable in synthesizing analogs of bioactive scaffolds, such as kinase inhibitors or other anticancer agents, where the 5-position is a known vector for modulating potency and selectivity . The increased lipophilicity conferred by the bromine atom is a key parameter in optimizing drug-like properties and ADME profiles .

Chemical Biology: Development of Bifunctional Probes and PROTACs

The orthogonal reactivity of the aldehyde and aryl bromide functionalities allows for stepwise, chemoselective derivatization. The aldehyde can be used for reductive amination or hydrazone formation to attach a linker, while the aryl bromide can be subsequently employed in a cross-coupling reaction to install a ligand for another protein of interest. This makes it a strategic intermediate for constructing proteolysis-targeting chimeras (PROTACs) or other bifunctional chemical probes .

Agrochemical Discovery: Design of Novel Fungicides and Herbicides

Given the established antifungal activity of the core benzaldehyde scaffold , the 5-bromo derivative offers a starting point for developing novel agrochemicals with potentially enhanced potency and selectivity. The bromine atom can be used to further functionalize the molecule or modulate its physicochemical properties to improve field performance, such as altering its logP to enhance foliar uptake or soil mobility .

Material Science: Precursor for Functionalized Polymers and Organic Electronics

The compound can serve as a monomer or chain-end functionalization agent in polymer chemistry. The aryl bromide enables the introduction of the methoxy-methylbenzaldehyde moiety onto polymer backbones via cross-coupling, which can be used to tune optical or electronic properties. The aldehyde group provides a reactive anchor for further post-polymerization modifications, enabling the creation of advanced functional materials .

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